Cas no 1286670-79-8 (L-Azidoleucine CHA salt)

L-Azidoleucine CHA salt Chemical and Physical Properties
Names and Identifiers
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- L-azidoleucine CHA salt
- CX76762
- L-Azidoleucine CHA salt
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- Inchi: 1S/C6H11N3O2.C6H13N/c1-4(2)3-5(6(10)11)8-9-7;7-6-4-2-1-3-5-6/h4-5H,3H2,1-2H3,(H,10,11);6H,1-5,7H2/t5-;/m1./s1
- InChI Key: RJGQZQQFVRJKOG-NUBCRITNSA-N
- SMILES: OC([C@@H](CC(C)C)N=[N+]=[N-])=O.NC1CCCCC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 230
- Topological Polar Surface Area: 77.7
L-Azidoleucine CHA salt Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1577335-1g |
Cyclohexanaminium (S)-2-azido-4-methylpentanoate |
1286670-79-8 | 98% | 1g |
¥3557.00 | 2024-08-09 | |
Apollo Scientific | BICR260-1g |
L-azidoleucine CHA salt |
1286670-79-8 | 1g |
£318.00 | 2025-02-21 | ||
abcr | AB496800-25g |
N3-L-Leu-OH CHA; . |
1286670-79-8 | 25g |
€1700.00 | 2024-08-02 | ||
abcr | AB496800-500mg |
N3-L-Leu-OH CHA; . |
1286670-79-8 | 500mg |
€95.60 | 2024-08-02 | ||
abcr | AB496800-5g |
N3-L-Leu-OH CHA; . |
1286670-79-8 | 5g |
€440.00 | 2024-08-02 | ||
abcr | AB496800-1g |
N3-L-Leu-OH CHA; . |
1286670-79-8 | 1g |
€137.60 | 2024-08-02 |
L-Azidoleucine CHA salt Related Literature
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
Additional information on L-Azidoleucine CHA salt
Comprehensive Analysis of L-Azidoleucine CHA Salt (CAS No. 1286670-79-8): Applications and Research Insights
In the rapidly evolving field of biochemical research, L-Azidoleucine CHA salt (CAS No. 1286670-79-8) has emerged as a compound of significant interest. This derivative of leucine, modified with an azido group, plays a pivotal role in click chemistry, protein engineering, and bioorthogonal labeling. Researchers are increasingly leveraging its unique properties to develop advanced bioconjugation techniques, making it a hot topic in both academic and industrial laboratories.
The CHA salt form of L-Azidoleucine enhances solubility and stability, addressing common challenges in peptide synthesis and cell-based studies. With the growing demand for precision medicine and targeted drug delivery systems, this compound has gained traction as a tool for site-specific protein modification. Its compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions makes it indispensable for creating fluorescent probes and antibody-drug conjugates (ADCs).
Recent studies highlight the compound's utility in CRISPR-Cas9 genome editing workflows, where it facilitates protein tagging without disrupting native functions. This aligns with the current focus on gene therapy and cellular imaging technologies. The azido moiety's reactivity enables efficient post-translational modifications, a feature particularly valuable for studying protein-protein interactions in live cells.
From a synthetic chemistry perspective, 1286670-79-8 demonstrates remarkable versatility. It serves as a building block for unnatural amino acid incorporation, supporting the development of bioactive peptides with enhanced properties. The pharmaceutical industry has shown particular interest in its potential for creating next-generation biologics, especially in the context of personalized cancer treatments and autoimmune disease research.
Quality control remains paramount when working with L-Azidoleucine CHA salt. Advanced analytical techniques such as HPLC-MS and NMR spectroscopy are essential for verifying purity and structural integrity. Researchers frequently search for optimal storage conditions and handling protocols to maintain the compound's reactivity, reflecting the practical considerations dominating current discussions.
The environmental stability of azido-containing compounds has become a subject of investigation, coinciding with increased emphasis on green chemistry principles. While 1286670-79-8 shows excellent thermal stability under standard laboratory conditions, proper waste disposal procedures should always be followed to minimize ecological impact.
Emerging applications in proteomics and metabolic engineering continue to expand the utility spectrum of this compound. Its ability to serve as a metabolic precursor in certain bacterial systems opens doors for microbial biosynthesis studies. These developments correlate with the rising popularity of synthetic biology approaches in both academic and industrial settings.
As research into bioorthogonal chemistry advances, the demand for specialized amino acid derivatives like L-Azidoleucine CHA salt will likely increase. The compound's compatibility with various expression systems and its minimal interference with cellular processes make it particularly valuable for in vivo applications. This positions it as a key player in the development of molecular diagnostics and therapeutic monitoring technologies.
Recent patent filings reveal growing commercial interest in azido-functionalized amino acids, with 1286670-79-8 featuring prominently in several biotechnology innovations. The compound's role in creating stable isotope-labeled analogs for mass spectrometry applications further underscores its versatility in modern analytical workflows.
For researchers exploring cell surface engineering or receptor labeling, L-Azidoleucine CHA salt offers distinct advantages over traditional modification methods. Its small steric footprint and efficient incorporation into recombinant proteins make it ideal for studying membrane dynamics and signal transduction pathways. These applications align perfectly with current investigations into cell communication mechanisms and drug target identification.
The compound's stability in various buffering systems and compatibility with common chromatography techniques simplify purification processes, addressing frequent pain points in protein purification workflows. This practical advantage contributes to its growing adoption in high-throughput screening platforms and structural biology studies.
Looking forward, the integration of L-Azidoleucine CHA salt into nanotechnology applications shows particular promise. Its ability to facilitate controlled surface functionalization of biomaterials could revolutionize tissue engineering and drug delivery vehicle development. These potential applications correspond with the explosive growth of interest in nanomedicine and theranostic platforms.
In educational contexts, 1286670-79-8 serves as an excellent model compound for teaching advanced concepts in bioorganic chemistry and chemical biology. Its well-characterized reactivity and relevance to current research trends make it valuable for graduate-level training in biochemical techniques.
The synthesis and application of L-Azidoleucine CHA salt continue to inspire methodological innovations in peptide chemistry. Recent publications demonstrate its utility in developing photo-crosslinkable systems and stimuli-responsive biomaterials, areas receiving substantial attention in smart material research.
As the scientific community moves toward more sophisticated chemical tools for biological investigation, compounds like L-Azidoleucine CHA salt (CAS No. 1286670-79-8) will undoubtedly play increasingly important roles. Their unique combination of chemical reactivity and biological compatibility positions them at the forefront of interdisciplinary research bridging chemistry and life sciences.
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